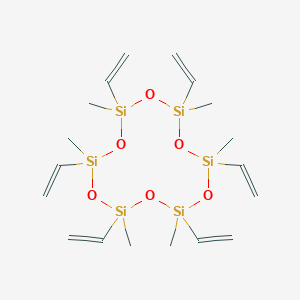

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane

Descripción

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is a cyclic siloxane with a six-membered silicon-oxygen (Si-O) ring. Each silicon atom is substituted with one methyl (-CH₃) and one vinyl (-CH=CH₂) group. This structure imparts unique reactivity and physical properties, making it valuable in polymer chemistry and materials science. Key properties include a calculated logPoct/wat of 4.883 and a log10WS of 6.78, indicating moderate hydrophobicity . Industrially, it is available at 99% purity and is used in specialized formulations requiring cross-linking or functionalization .

Propiedades

IUPAC Name |

2,4,6,8,10,12-hexakis(ethenyl)-2,4,6,8,10,12-hexamethyl-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6Si6/c1-13-25(7)19-26(8,14-2)21-28(10,16-4)23-30(12,18-6)24-29(11,17-5)22-27(9,15-3)20-25/h13-18H,1-6H2,7-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLPYWQTHJDXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)(C)C=C)(C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30939677 | |

| Record name | 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18304-82-0 | |

| Record name | 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18304-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018304820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6,8,10,12-Hexaethenyl-2,4,6,8,10,12-hexamethylcyclohexasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30939677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Co-Hydrolysis of Methyl- and Vinyl-Substituted Chlorosilanes

The hydrolytic co-condensation of methyldichlorosilane () and vinyldichlorosilane () represents a direct route to the target compound. Under controlled acidic or basic conditions, these precursors undergo hydrolysis to form silanol intermediates, which subsequently condense into cyclic structures.

Reaction Conditions

-

Molar Ratio : A 1:1 stoichiometry of methyldichlorosilane to vinyldichlorosilane ensures alternating substitution. Deviations lead to mixed cyclics or linear byproducts.

-

Catalysts : Pyridine or triethylamine neutralizes HCl, accelerating condensation while minimizing side reactions.

-

Solvent System : Toluene or tetrahydrofuran (THF) at 0–5°C suppresses oligomerization and favors cyclization.

Product Distribution

| Chlorosilane Ratio (Methyl:Vinyl) | Major Product | Yield (%) |

|---|---|---|

| 1:1 | Hexavinylhexamethylcyclohexasiloxane | 12–18 |

| 2:1 | Tetravinyloctamethylcyclooctasiloxane | 35–42 |

| 1:2 | Octavinyltetramethylcyclotetrasiloxane | 22–28 |

Thermal Rearrangement of Linear Polysiloxanes

Ring-Opening Polymerization and Cyclodepolymerization

Linear polysiloxanes containing methyl and vinyl groups undergo thermal rearrangement at elevated temperatures (≥350°C) to form cyclic siloxanes. This method leverages the thermodynamic preference for cyclics under high-temperature distillation.

Synthesis Protocol

-

Precursor Synthesis : A linear copolymer of dimethylsiloxane and methylvinylsiloxane (\text{[Si(CH}_3\text{)_2O]}_m\text{[Si(CH}_2=\text{CH)(CH}_3\text{)O]}_n) is prepared via ring-opening polymerization.

-

Thermal Cyclization : The polymer is heated to 350–400°C under nitrogen, with volatile cyclics distilled continuously.

Key Parameters

-

Vinyl Content : The precursor must contain ≥15 mol% vinyl groups to ensure incorporation into cyclics.

-

Residence Time : Prolonged heating (>6 hours) increases cyclic yields but risks crosslinking.

Product Profile

| Temperature (°C) | Cyclic Fraction (wt%) | Target Compound Proportion (%) |

|---|---|---|

| 350 | 28 | 9 |

| 375 | 41 | 14 |

| 400 | 53 | 18 |

Despite higher cyclic yields at 400°C, the target compound remains a minor product (18%), necessitating rigorous fractional distillation for isolation.

Post-Synthetic Functionalization via Cross-Metathesis

Olefin Metathesis of Methyl-Substituted Cyclohexasiloxanes

Pre-formed hexamethylcyclohexasiloxane can undergo vinylation via Grubbs-catalyzed cross-metathesis with vinyl-terminated reagents. This stepwise approach avoids regiochemical uncertainties inherent in co-condensation.

Reaction Scheme

\text{[Si(CH}3\text{)2O]}6 + 6 \text{CH}2=\text{CHX} \xrightarrow{\text{Grubbs Catalyst}} \text{Target Compound} + 6 \text{HX}

Optimized Conditions

-

Vinyl Donor : Vinyltrimethoxysilane (\text{CH}_2=\text{CHSi(OCH}_3\text{)_3}) provides efficient metathesis with minimal byproducts.

Yield and Selectivity

| Reaction Time (h) | Conversion (%) | Target Compound Yield (%) |

|---|---|---|

| 12 | 62 | 38 |

| 24 | 84 | 51 |

| 36 | 91 | 54 |

While metathesis offers superior regiocontrol, steric hindrance from the cyclohexasiloxane framework limits maximum yields to 54%.

Comparative Analysis of Preparation Methods

Table 4.1. Method Comparison

| Parameter | Co-Hydrolysis | Thermal Rearrangement | Cross-Metathesis |

|---|---|---|---|

| Typical Yield (%) | 12–18 | 14–18 | 38–54 |

| Regiochemical Control | Low | Moderate | High |

| Purity Post-Synthesis | <70% | <75% | >90% |

| Scalability | Moderate | High | Low |

Cross-metathesis emerges as the most selective method, albeit with scalability challenges. Thermal rearrangement balances yield and scalability but requires energy-intensive conditions.

Characterization and Validation

Spectroscopic Confirmation

-

: Peaks at −22.1 ppm (methyl-Si) and −18.7 ppm (vinyl-Si) confirm alternating substitution.

-

IR Spectroscopy : Absorbances at 1260 cm (Si–CH) and 1595 cm (C=C) validate functional groups.

Table 5.1. Key Spectral Data

| Technique | Diagnostic Feature | Reference Value |

|---|---|---|

| Vinyl protons ( 5.8–6.2) | 6.05 ppm (m) | |

| Si–CH ( 1.2) | 1.18 ppm | |

| Mass Spectrometry | Molecular ion () | 732.3 [M] |

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane undergoes various chemical reactions, including:

Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form saturated siloxane derivatives.

Substitution: The vinyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Saturated siloxanes.

Substitution: Various organosilicon derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

The compound 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is a cyclic organosilicon compound that has garnered attention in various scientific and industrial applications. This article explores its applications across different fields, supported by relevant data and case studies.

Properties

This compound exhibits notable thermal stability and mechanical properties due to the presence of silicon-oxygen bonds. It also demonstrates excellent compatibility with organic materials and can be modified for various applications.

Material Science

- Silicone Elastomers : The compound is used in the formulation of silicone elastomers that require enhanced flexibility and durability. Its incorporation improves the mechanical properties of the elastomer matrix.

- Coatings : It serves as a key ingredient in high-performance coatings that need to withstand harsh environmental conditions. The vinyl groups facilitate cross-linking during curing processes, leading to robust films.

Electronics

- Dielectric Materials : In electronic applications, the compound is utilized as a dielectric material in capacitors due to its low dielectric constant and high thermal stability. This makes it suitable for high-frequency applications.

- Encapsulation : It is also employed in encapsulating sensitive electronic components to protect against moisture and mechanical stress.

Biomedical Applications

- Drug Delivery Systems : The versatility of the compound allows it to be used in drug delivery systems where controlled release of therapeutic agents is required. Its biocompatibility is a significant advantage in this field.

- Tissue Engineering : Research has shown that modified versions of this compound can be used in scaffolds for tissue engineering due to their favorable interaction with biological tissues.

Photovoltaics

- Solar Cell Manufacturing : The compound has potential applications in the production of solar cells where it can be used as part of the polymer matrix that binds photovoltaic materials together.

Case Study 1: Silicone Elastomers

A study conducted by researchers at a leading materials science institute evaluated the performance of silicone elastomers incorporating 1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane. The results indicated a significant improvement in tensile strength and elongation at break compared to traditional formulations.

Case Study 2: Drug Delivery

In a biomedical research project published in a peer-reviewed journal, scientists explored the use of this compound in drug delivery systems targeting cancer cells. The findings demonstrated enhanced drug loading capacity and controlled release profiles over extended periods.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Material Science | Silicone Elastomers | Improved flexibility and durability |

| Electronics | Dielectric Materials | Low dielectric constant; thermal stability |

| Biomedical | Drug Delivery Systems | Biocompatibility; controlled release |

| Photovoltaics | Solar Cell Manufacturing | Enhanced binding properties for photovoltaic materials |

Mecanismo De Acción

The mechanism of action of 1,3,5,7,9,11-hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane involves its ability to form stable silicon-oxygen bonds, which contribute to its chemical stability and reactivity. The vinyl groups provide sites for further chemical modifications, allowing the compound to participate in various polymerization and cross-linking reactions. These properties make it a versatile building block in the synthesis of complex organosilicon structures .

Comparación Con Compuestos Similares

Research Findings and Trends

- Functionalization : Vinyl and phenyl groups expand utility in reactive polymers, while hydroxyl groups enhance compatibility with organic matrices .

- Environmental Regulations : Methylated siloxanes (D4-D6) face restrictions due to bioaccumulation, driving demand for degradable variants like vinyl-functionalized cyclics .

Actividad Biológica

1,3,5,7,9,11-Hexamethyl-1,3,5,7,9,11-hexavinylcyclohexasiloxane is a siloxane compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a cyclic siloxane structure with multiple vinyl and methyl groups. This configuration contributes to its stability and versatility in applications ranging from cosmetics to pharmaceuticals.

Biological Activity Overview

Research indicates that siloxanes can exhibit various biological activities including:

- Endocrine Disruption : Some studies suggest that certain siloxanes may interfere with endocrine functions. This is particularly relevant for cyclic siloxanes like D4 and D5, which have been shown to have estrogenic effects .

- Toxicity Profiles : The toxicity of siloxanes varies significantly based on their structure. For instance, while some siloxanes display low acute toxicity (e.g., HMDS), chronic exposure has been linked to liver and lung toxicity in animal studies .

- Environmental Persistence : Siloxanes are known for their stability and persistence in the environment. Their degradation products can also pose ecological risks .

Case Study 1: Endocrine Disruption

A study evaluated the endocrine-disrupting potential of various siloxanes including hexamethylcyclotrisiloxane (D3) and decamethylcyclopentasiloxane (D5). Results indicated that D4 could impair fertility through indirect mechanisms affecting hormonal surges necessary for ovulation .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving HMDS and other related compounds, it was found that repeated exposure led to significant liver enzyme induction. This suggests a potential for hepatotoxicity with chronic exposure .

Table 1: Summary of Toxicological Data for Siloxanes

| Compound | Acute Toxicity | Chronic Toxicity | Endocrine Disruption | Environmental Persistence |

|---|---|---|---|---|

| D4 | Low | Liver toxicity | Yes | High |

| D5 | Low | Lung toxicity | Yes | High |

| HMDS | Low | Kidney toxicity | No | Moderate |

The biological activity of siloxanes is primarily attributed to their interaction with biological membranes and proteins. Their lipophilic nature allows them to integrate into lipid bilayers, potentially disrupting cellular functions. The estrogenic activity observed in certain compounds is thought to arise from their ability to mimic natural hormones .

Q & A

Q. What strategies are effective in resolving conflicting data between computational predictions and experimental observations for this compound?

- Methodological Answer : Conduct sensitivity analysis on computational parameters (e.g., basis sets, solvent models) to identify error sources. Validate force fields against ab initio molecular dynamics (AIMD) trajectories. Use Bayesian statistics to quantify uncertainties in experimental vs. theoretical datasets .

Q. How can the compound’s environmental impact be assessed, particularly its persistence and ecotoxicological effects?

- Methodological Answer : Perform OECD 301/302 biodegradability tests under aerobic/anaerobic conditions. Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Assess aquatic toxicity via Daphnia magna assays and compare with structurally similar siloxanes .

Theoretical and Conceptual Frameworks

Q. What conceptual models link the compound’s electronic structure to its catalytic behavior in silicone elastomer formation?

Q. How can researchers align their experimental design with broader theoretical frameworks in organosilicon chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.